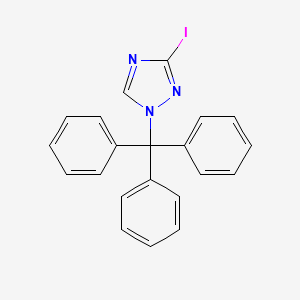

3-Iodo-1-trityl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-trityl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16IN3/c22-20-23-16-25(24-20)21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQHALMULRXBKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00709905 | |

| Record name | 3-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151899-62-6 | |

| Record name | 3-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151899-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00709905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-1-trityl-1H-1,2,4-triazole

Two primary synthetic pathways are proposed and detailed below, starting from commercially available precursors. Each pathway's experimental protocols are described, along with a summary of the key reaction parameters.

Pathway 1: Iodination of 1-trityl-1H-1,2,4-triazole

This pathway commences with the protection of the readily available 1H-1,2,4-triazole with a trityl group, followed by the iodination of the resulting 1-trityl-1H-1,2,4-triazole.

Step 1: Synthesis of 1-trityl-1H-1,2,4-triazole

The first step involves the N-tritylation of 1H-1,2,4-triazole. The trityl group serves as a bulky protecting group, directing subsequent electrophilic substitution.

Experimental Protocol:

To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), triethylamine (1.1 eq) is added, and the mixture is stirred at room temperature. Trityl chloride (1.05 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting triazole. Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and then dried. The crude 1-trityl-1H-1,2,4-triazole can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of 3-Iodo-1-trityl-1H-1,2,4-triazole

The second step is the regioselective iodination of 1-trityl-1H-1,2,4-triazole. The electron-rich C3 and C5 positions of the triazole ring are susceptible to electrophilic attack. The bulky trityl group at the N1 position may influence the regioselectivity of the iodination. Common iodinating agents for such transformations include N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent.

Experimental Protocol:

To a solution of 1-trityl-1H-1,2,4-triazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile, N-iodosuccinimide (1.1 eq) is added. The reaction mixture is stirred at room temperature and monitored by TLC. The reaction time can vary from a few hours to overnight. After completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Pathway 2: Tritylation of 3-iodo-1H-1,2,4-triazole

This alternative and potentially more direct pathway utilizes the commercially available 3-iodo-1H-1,2,4-triazole as the starting material, which is then protected with a trityl group.

Step 1: Synthesis of this compound

This single-step pathway involves the direct N-tritylation of 3-iodo-1H-1,2,4-triazole.

Experimental Protocol:

In a round-bottom flask, 3-iodo-1H-1,2,4-triazole (1.0 eq) is dissolved in anhydrous DMF. To this solution, a base such as triethylamine (1.1 eq) or pyridine is added. The mixture is stirred at room temperature, and trityl chloride (1.05 eq) is added in portions. The reaction is allowed to proceed at room temperature for 12-24 hours, with monitoring by TLC. Once the starting material is consumed, the reaction mixture is worked up by pouring it into ice water to precipitate the product. The solid is collected by filtration, washed thoroughly with water, and dried. Purification of the crude this compound can be achieved by recrystallization or column chromatography.

Data Presentation: Summary of Reaction Parameters

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Reaction Time (h) |

| Pathway 1, Step 1 | 1H-1,2,4-triazole, Trityl chloride | Triethylamine, DMF | Room Temperature | 12-24 |

| Pathway 1, Step 2 | 1-trityl-1H-1,2,4-triazole | N-Iodosuccinimide, DCM or Acetonitrile | Room Temperature | 2-12 |

| Pathway 2, Step 1 | 3-iodo-1H-1,2,4-triazole, Trityl chloride | Triethylamine or Pyridine, DMF | Room Temperature | 12-24 |

Mandatory Visualization: Synthesis Pathways

An In-depth Technical Guide on the Spectroscopic Data for 3-Iodo-1-trityl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-Iodo-1-trityl-1H-1,2,4-triazole. Due to the limited availability of direct experimental data in peer-reviewed literature, this document compiles predicted spectroscopic values and general experimental protocols based on the analysis of analogous chemical structures, including substituted 1,2,4-triazoles and compounds containing the trityl group.

Chemical Structure and Properties

-

IUPAC Name: 3-Iodo-1-(triphenylmethyl)-1H-1,2,4-triazole

-

Synonyms: this compound

-

CAS Number: 151899-62-6

-

Molecular Formula: C₂₁H₁₆IN₃

-

Molecular Weight: 437.28 g/mol

-

Appearance: Expected to be a solid.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges for the 1,2,4-triazole ring, the trityl group, and the known electronic effects of iodine substitution.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | s | 1H | H-5 (Triazole ring) |

| ~ 7.1 - 7.4 | m | 15H | Aromatic protons (Trityl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C-5 (Triazole ring) |

| ~ 140 - 142 | Quaternary C (Trityl, ipso) |

| ~ 128 - 130 | Aromatic CH (Trityl) |

| ~ 127 - 128 | Aromatic CH (Trityl) |

| ~ 90 - 95 | C-I (Triazole ring, C-3) |

| ~ 80 - 85 | Quaternary C (Trityl, central) |

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

| m/z Value | Assignment |

| ~ 438.05 | [M+H]⁺ |

| ~ 460.03 | [M+Na]⁺ |

| ~ 243.11 | [Trityl cation]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | C-H stretch (Aromatic) |

| ~ 1600, 1490, 1450 | C=C stretch (Aromatic rings) |

| ~ 1520 - 1480 | C=N stretch (Triazole ring) |

| ~ 1250 - 1200 | C-N stretch |

| ~ 750, 700 | C-H bend (Aromatic, monosubstituted benzene) |

| ~ 600 - 500 | C-I stretch |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

3.1. Proposed Synthesis

A plausible synthetic route to this compound involves the N-tritylation of 3-iodo-1H-1,2,4-triazole.

-

Materials: 3-Iodo-1H-1,2,4-triazole, Trityl chloride (TrCl), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

To a solution of 3-Iodo-1H-1,2,4-triazole (1 equivalent) in anhydrous DCM, add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.1 equivalents) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

3.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a 5-10 mg sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Visualizations

4.1. Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

4.2. Spectroscopic Characterization Logic

Caption: Logical relationship of spectroscopic methods for structural elucidation.

An In-depth Technical Guide to 3-Iodo-1-trityl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1-trityl-1H-1,2,4-triazole is a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Its structure, featuring a triazole ring, an iodine atom, and a bulky trityl protecting group, makes it a versatile intermediate for the synthesis of more complex molecules. The 1,2,4-triazole core is a well-established pharmacophore found in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. The presence of an iodine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups. The trityl group serves as a crucial protecting group for the triazole nitrogen, enabling selective reactions at other positions of the molecule. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 151899-62-6 | [1] |

| Molecular Formula | C₂₁H₁₆IN₃ | [1] |

| Molecular Weight | 437.28 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically >97% |

Synthesis

The synthesis of this compound can be approached through two primary synthetic routes, both of which involve the protection of the triazole ring and subsequent iodination, or vice versa.

Synthetic Pathway

Caption: Synthetic routes to this compound.

Experimental Protocols

Route A: Tritylation followed by Iodination

Step 1: Synthesis of 1-Trityl-1H-1,2,4-triazole

-

Materials: 1H-1,2,4-triazole, Trityl chloride (TrCl), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of 1H-1,2,4-triazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of trityl chloride (1.1 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-Trityl-1H-1,2,4-triazole.

-

Step 2: Synthesis of this compound

-

Materials: 1-Trityl-1H-1,2,4-triazole, n-Butyllithium (n-BuLi), Iodine (I₂), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 1-Trityl-1H-1,2,4-triazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add n-Butyllithium (1.1 eq, as a solution in hexanes) to the cooled solution and stir for 1 hour at -78 °C.

-

Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield this compound.

-

Route B: Iodination followed by Tritylation

Step 1: Synthesis of 3-Iodo-1H-1,2,4-triazole

-

Materials: 1H-1,2,4-triazole, Iodine (I₂), Potassium Iodide (KI), Sodium Hydroxide (NaOH), Water.

-

Procedure:

-

Prepare a solution of iodine (1.0 eq) and potassium iodide (2.0 eq) in water.

-

To a solution of 1H-1,2,4-triazole (1.0 eq) in aqueous sodium hydroxide, add the iodine/potassium iodide solution dropwise at room temperature.

-

Stir the reaction mixture for 24-48 hours.

-

Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 3-Iodo-1H-1,2,4-triazole.

-

Step 2: Synthesis of this compound

-

Materials: 3-Iodo-1H-1,2,4-triazole, Trityl chloride (TrCl), Triethylamine (TEA), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 3-Iodo-1H-1,2,4-triazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DMF, add trityl chloride (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Applications in Drug Development

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate in drug discovery is significant. The 1,2,4-triazole scaffold is a cornerstone in the development of various therapeutic agents.

The general workflow for utilizing this compound in drug discovery is depicted below.

Caption: Drug discovery workflow using this compound.

The carbon-iodine bond at the 3-position of the triazole ring is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the generation of diverse chemical libraries for biological screening.

Following the functionalization at the 3-position, the trityl protecting group can be readily removed under acidic conditions to yield the free 1H-1,2,4-triazole derivative. This deprotection step is often crucial for the biological activity of the final compound, as the unprotected NH group can participate in hydrogen bonding interactions with biological targets.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The synthetic routes outlined in this guide provide a solid foundation for its preparation in a laboratory setting. Its strategic use in combination with modern cross-coupling techniques opens up avenues for the rapid diversification of the 1,2,4-triazole scaffold, a privileged structure in drug discovery. Further research into the biological activities of compounds derived from this intermediate is warranted and holds promise for the development of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure of 3-Iodo-1-trityl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 3-Iodo-1-trityl-1H-1,2,4-triazole. It includes a detailed, inferred experimental protocol for its synthesis and characterization, alongside tabulated quantitative data for key properties and expected spectroscopic characteristics. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating further investigation and application of this compound.

Introduction

This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring system. The triazole moiety is a common scaffold in a wide array of pharmaceuticals due to its metabolic stability and ability to engage in various biological interactions. The presence of a bulky trityl (triphenylmethyl) protecting group at the N1 position offers steric hindrance and modulates the compound's solubility and reactivity, while the iodine atom at the C3 position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions. This unique combination of functional groups makes this compound a valuable intermediate in the synthesis of more complex molecules with potential applications in drug discovery and materials science.

Molecular Structure and Properties

The molecular structure of this compound consists of a planar, aromatic 1,2,4-triazole ring. A triphenylmethyl (trityl) group is attached to one of the nitrogen atoms (N1), and an iodine atom is bonded to a carbon atom (C3) of the triazole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 151899-62-6 | [1] |

| Molecular Formula | C₂₁H₁₆IN₃ | [1] |

| Molecular Weight | 437.28 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF (predicted) | |

| InChI Key | QHQHALMULRXBKM-UHFFFAOYSA-N | [1] |

Experimental Protocols

Inferred Synthesis Protocol

Step 1: Synthesis of 1-Trityl-1H-1,2,4-triazole

-

To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add triethylamine (1.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add trityl chloride (1.05 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-trityl-1H-1,2,4-triazole.

Step 2: Synthesis of this compound

-

Dissolve 1-trityl-1H-1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) to the cooled solution and stir for 1 hour at -78 °C.

-

Add a solution of iodine (I₂) or N-iodosuccinimide (NIS) (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield this compound.

Characterization Methods

The synthesized compound would be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would be obtained using a KBr pellet or as a thin film to identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected chemical shifts and vibrational frequencies can be predicted based on the known values for its constituent fragments.

Table 2: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Trityl-H (aromatic) | 7.10 - 7.40 | Multiplet |

| Triazole-H (C5-H) | 8.00 - 8.30 | Singlet |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Trityl-C (aromatic) | 127 - 142 |

| Trityl-C (quaternary) | ~75 |

| Triazole-C (C5) | 145 - 155 |

| Triazole-C (C3-I) | 90 - 100 |

Table 4: Predicted FTIR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C=N stretch (triazole ring) | 1450 - 1600 | Medium |

| C-N stretch (triazole ring) | 1200 - 1300 | Medium |

| C-I stretch | 500 - 600 | Weak-Medium |

| Trityl group vibrations | Multiple bands | Variable |

Logical Relationships and Data Flow

The process from starting materials to the final characterized product involves a logical sequence of synthesis, purification, and analysis. This flow is crucial for ensuring the identity and purity of the target compound.

Conclusion

This compound represents a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. This guide provides a foundational understanding of its molecular structure, properties, and a plausible synthetic route. The tabulated spectroscopic data, although predicted, offer a reliable reference for the characterization of this compound. Further experimental validation of the proposed synthesis and detailed spectroscopic analysis are encouraged to fully elucidate the chemistry of this versatile molecule.

References

In-Depth Technical Guide on 3-Iodo-1-trityl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1-trityl-1H-1,2,4-triazole is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, featuring a triazole ring, a bulky trityl protective group, and an iodine atom, provides a unique combination of properties that make it a valuable intermediate in the synthesis of more complex molecules. The triazole moiety is a well-established pharmacophore found in numerous approved drugs, known for its ability to participate in hydrogen bonding and other molecular interactions. The trityl group offers steric bulk and protection of the triazole nitrogen, while the iodo-substituent serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with insights into its synthesis and potential applications.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 151899-62-6 | [1] |

| Molecular Formula | C₂₁H₁₆IN₃ | [1] |

| Molecular Weight | 437.28 g/mol | [1] |

| Appearance | Solid | - |

| Purity | ≥ 97% | - |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically deduced from established methods for the preparation of substituted 1,2,4-triazoles. The most probable synthetic route involves a two-step process: the tritylation of 1H-1,2,4-triazole followed by iodination.

Logical Synthesis Pathway

The logical pathway for the synthesis of this compound can be visualized as a two-step process. The first step involves the protection of the 1H-1,2,4-triazole with a trityl group. The second step is the regioselective iodination of the tritylated intermediate.

Caption: Logical two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

Based on general synthetic methodologies for similar compounds, the following are detailed hypothetical protocols for the key steps.

Step 1: Synthesis of 1-Trityl-1H-1,2,4-triazole

-

Materials: 1H-1,2,4-triazole, Trityl chloride (Triphenylmethyl chloride), Triethylamine (or another suitable base), and an appropriate solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Procedure:

-

Dissolve 1H-1,2,4-triazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 1-Trityl-1H-1,2,4-triazole.

-

Step 2: Synthesis of this compound

-

Materials: 1-Trityl-1H-1,2,4-triazole, a strong base such as n-Butyllithium (n-BuLi), and an iodinating agent like N-Iodosuccinimide (NIS) or iodine (I₂), in an anhydrous solvent like Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 1-Trityl-1H-1,2,4-triazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add the strong base (e.g., n-BuLi) to the solution to deprotonate the C3 position of the triazole ring.

-

Stir the mixture at this low temperature for a specified period to ensure complete lithiation.

-

Add a solution of the iodinating agent (e.g., NIS or I₂) in anhydrous THF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

-

Purify the final product by column chromatography to yield this compound.

-

Applications in Drug Development

While specific biological activities or involvement in signaling pathways for this compound are not yet widely reported, its structural motifs suggest significant potential in drug discovery. The 1,2,4-triazole core is a key component in a wide range of therapeutic agents with diverse activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[2][3][4]

The presence of the iodine atom is particularly advantageous for medicinal chemists. It can be utilized in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide array of substituents at the 3-position of the triazole ring. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a crucial step in the optimization of lead compounds.

Potential Experimental Workflow in Drug Discovery

The utility of this compound as a building block in a drug discovery workflow is illustrated below. This workflow highlights its role in the generation of diverse molecular libraries for biological screening.

Caption: Experimental workflow for drug discovery using the target compound.

Conclusion

This compound is a strategically important building block for synthetic and medicinal chemistry. While a complete profile of its physical properties and a specific, validated synthesis protocol are not yet fully available in the public domain, its structure provides a clear path for its preparation and subsequent use. The combination of a protected triazole ring and a reactive iodine atom makes it an ideal starting material for the synthesis of diverse libraries of compounds, which can be screened for a wide range of biological activities. As research into novel therapeutics continues, the utility of versatile intermediates like this compound is expected to grow, making it a compound of considerable interest to the scientific community.

References

Stability and Storage of 3-Iodo-1-trityl-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Iodo-1-trityl-1H-1,2,4-triazole. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and drug development settings. This guide outlines potential degradation pathways, detailed experimental protocols for stability assessment, and summarizes key data in a structured format.

Executive Summary

This compound is a heterocyclic compound with key structural features that influence its stability: a bulky, acid-labile trityl group, a stable 1,2,4-triazole ring, and a carbon-iodine bond susceptible to photolytic cleavage. Understanding the interplay of these features under various environmental conditions is paramount for ensuring the compound's quality and the reliability of experimental results. The primary degradation pathway is the acid-catalyzed cleavage of the N-trityl bond. The compound is also sensitive to light and strong oxidizing agents. Proper storage in a cool, dark environment under an inert atmosphere is essential for long-term stability.

Physicochemical Properties and Inferred Stability

While specific experimental stability data for this compound is not extensively published, its stability profile can be inferred from the known properties of its constituent functional groups.

| Property | Summary of Inferred Stability and Potential Liabilities |

| Trityl Group | The N-trityl group is the most labile part of the molecule and is highly susceptible to cleavage under acidic conditions, leading to the formation of the triphenylmethyl (trityl) cation and the corresponding 3-iodo-1H-1,2,4-triazole. The rate of this detritylation is expected to increase with decreasing pH and increasing temperature. |

| 1,2,4-Triazole Ring | The 1,2,4-triazole ring is generally aromatic and possesses considerable stability. It is expected to be resistant to hydrolysis under neutral and moderately basic conditions. However, extreme pH and high temperatures could potentially lead to ring opening or other degradation pathways, though this is considered a secondary degradation route compared to detritylation. |

| Carbon-Iodine Bond | The carbon-iodine bond on the triazole ring is a potential site for degradation, particularly through photolysis. Aromatic iodides can undergo homolytic cleavage upon exposure to UV light, which could lead to the formation of radical species and subsequent degradation products. |

| Oxidative Stability | The compound is expected to be incompatible with strong oxidizing agents. Oxidation could potentially occur at the triazole ring or involve the iodine substituent. |

| Thermal Stability | In the absence of other stressors, the compound is likely to be thermally stable at recommended storage temperatures. However, elevated temperatures, especially in the presence of acid or oxygen, will likely accelerate degradation. |

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C.[1] | Minimizes the rate of potential degradation reactions. |

| Light | Store in a dark place, protected from light.[1] | Prevents photolytic cleavage of the carbon-iodine bond. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Protects against oxidative degradation. |

| Container | Store in a tightly closed container.[2] | Prevents exposure to moisture and atmospheric contaminants. |

| Incompatible Materials | Avoid contact with strong acids and strong oxidizing agents.[3] | Strong acids will rapidly cleave the trityl group. Oxidizing agents can lead to degradation of the molecule. |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Use appropriate personal protective equipment (PPE), including gloves and safety goggles. For iodinated compounds, it is prudent to handle them in a well-ventilated area to avoid inhalation. | Ensures personnel safety and prevents contamination of the compound. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be driven by acid-catalyzed hydrolysis and photolysis.

References

An In-depth Technical Guide to 3-Iodo-1-trityl-1H-1,2,4-triazole: Synthesis, Properties, and Applications

For the attention of: Researchers, scientists, and drug development professionals.

Introduction and Historical Context

The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. The introduction of an iodine atom at the 3-position of the triazole ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures. The trityl (triphenylmethyl) group serves as a robust protecting group for one of the nitrogen atoms of the triazole ring, enabling regioselective reactions at other positions before its facile removal under acidic conditions.

While the exact date and original research group responsible for the first synthesis of 3-Iodo-1-trityl-1H-1,2,4-triazole (CAS Number: 151899-62-6) could not be definitively determined from the available literature, its emergence as a commercially available building block suggests its utility was recognized in the context of medicinal chemistry research and development. Its structure logically follows from the well-established principles of heterocyclic chemistry, namely the protection of N-H functionalities and the halogenation of electron-rich aromatic rings.

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for its identification, purification, and use in subsequent chemical transformations.

| Property | Value |

| CAS Number | 151899-62-6 |

| Molecular Formula | C₂₁H₁₆IN₃ |

| Molecular Weight | 437.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently reported |

| Boiling Point | Data not available |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. |

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry would be specific to the synthesized batch and should be acquired for verification.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 1H-1,2,4-triazole. The first step involves the protection of one of the ring nitrogen atoms with a trityl group, followed by the regioselective iodination of the trityl-protected triazole.

Step 1: Synthesis of 1-Trityl-1H-1,2,4-triazole

The protection of 1H-1,2,4-triazole with a trityl group is a standard procedure in heterocyclic chemistry. The trityl group's steric bulk favors the substitution at the N1 position.

Experimental Protocol:

-

To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous pyridine or a mixture of dichloromethane and a tertiary amine base (e.g., triethylamine, 1.1 eq) at 0 °C, add trityl chloride (1.05 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-Trityl-1H-1,2,4-triazole.

Step 2: Iodination of 1-Trityl-1H-1,2,4-triazole to yield this compound

The iodination of the trityl-protected triazole is the key step to introduce the reactive iodine handle. This is typically achieved using a strong base to deprotonate the C3 position, followed by quenching with an iodine source.

Experimental Protocol:

-

Dissolve 1-Trityl-1H-1,2,4-triazole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add a strong organolithium base, such as n-butyllithium (n-BuLi) (1.1 eq), dropwise to the solution. The reaction mixture may develop a color, indicating the formation of the lithiated intermediate.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Logical and Experimental Workflows

The synthetic and application workflows involving this compound can be visualized using the following diagrams.

Caption: Synthetic workflow for this compound.

Caption: Application of the target molecule in drug development.

Role in Drug Discovery and Development

This compound is a strategic building block in medicinal chemistry. The presence of the iodo group at a specific position allows for the introduction of various substituents through well-established cross-coupling methodologies. This enables the rapid generation of diverse libraries of 1,2,4-triazole derivatives for biological screening.

The trityl protecting group plays a crucial role in this strategy. It directs the initial iodination to the 3-position and masks the N1-position during subsequent reactions. Its removal in the final steps of a synthetic sequence is often straightforward, yielding the desired target molecules with a free N-H group, which can be important for biological activity and physicochemical properties.

The versatility of this intermediate makes it a valuable tool for researchers aiming to explore the structure-activity relationships of novel 1,2,4-triazole-based therapeutic agents.

Conclusion

While the precise historical origins of this compound remain to be fully elucidated from primary literature, its chemical logic and utility are clear. This in-depth guide provides a practical framework for its synthesis and application, empowering researchers in the fields of organic chemistry and drug discovery to leverage this versatile building block in the creation of new and potentially life-saving medicines. The detailed protocols and workflow diagrams serve as a valuable resource for the efficient and strategic incorporation of this compound into complex synthetic endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,4-Triazole Derivatives using 3-Iodo-1-trityl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The targeted synthesis of novel 1,2,4-triazole derivatives is therefore of significant interest in drug discovery and development. 3-Iodo-1-trityl-1H-1,2,4-triazole is a key building block for the synthesis of 3-substituted 1,2,4-triazole derivatives. The trityl protecting group at the N1 position provides stability and allows for selective functionalization at the C3 position via palladium-catalyzed cross-coupling reactions. Subsequent deprotection of the trityl group yields the final 3-substituted 1H-1,2,4-triazoles.

This document provides detailed application notes and experimental protocols for the synthesis of 3-aryl, 3-alkynyl, and 3-amino-1,2,4-triazole derivatives utilizing this compound as the starting material. The methodologies described herein leverage Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Synthetic Strategy Overview

The overall synthetic approach involves a three-step process:

-

Synthesis of the Starting Material: Preparation of this compound.

-

Palladium-Catalyzed Cross-Coupling: Functionalization at the C3 position of the triazole ring.

-

Deprotection: Removal of the trityl group to yield the final 1,2,4-triazole derivatives.

Part 1: Synthesis of this compound

The starting material can be synthesized from 1H-1,2,4-triazole in a two-step procedure involving N-tritylation followed by iodination at the C3 position.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 1-Trityl-1H-1,2,4-triazole

-

To a solution of 1H-1,2,4-triazole (1.0 eq) in dry DMF, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C and add trityl chloride (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum to afford 1-trityl-1H-1,2,4-triazole.

-

-

Step 2: Synthesis of this compound

-

Dissolve 1-trityl-1H-1,2,4-triazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

-

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond of this compound serves as a versatile handle for introducing various substituents via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1,2,4-triazole Derivatives

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the triazole ring and an aryl or heteroaryl group using a boronic acid or ester.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 75-85 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

-

Add the palladium catalyst (2-5 mol%) under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the 3-aryl-1-trityl-1H-1,2,4-triazole derivative.

Sonogashira Coupling for the Synthesis of 3-Alkynyl-1,2,4-triazole Derivatives

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the triazole and a terminal alkyne.

Table 2: Representative Conditions for Sonogashira Coupling

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) + XPhos (4) | CuI (5) | DIPA | Toluene | 80 | 12 | 75-85 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | RT | 24 | 70-80 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a reaction vessel, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and the copper(I) source (5-10 mol%).

-

Place the vessel under an inert atmosphere.

-

Add the solvent (e.g., THF or DMF) and the base (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 eq) dropwise.

-

Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the 3-alkynyl-1-trityl-1H-1,2,4-triazole derivative.

Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1,2,4-triazole Derivatives

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the triazole ring and a primary or secondary amine.[1]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 70-80 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 65-75 |

| 3 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ | Xylene | 160 (MW) | 0.5 | 70-80 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [1]

-

In a glovebox, add the palladium catalyst (2-10 mol%), the ligand (4-20 mol%), and the base (1.5-2.0 eq) to a reaction vessel.

-

Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

-

Add the anhydrous solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat to the desired temperature (100-160 °C), with conventional heating or microwave irradiation, until the reaction is complete (monitored by LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite, washing with the organic solvent.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield the 3-amino-1-trityl-1H-1,2,4-triazole derivative.

Part 3: Deprotection of the Trityl Group

The final step in the synthesis is the removal of the acid-labile trityl group to afford the free 1H-1,2,4-triazole derivatives.

Table 4: Conditions for Trityl Group Deprotection

| Entry | Acid | Solvent | Temp (°C) | Time (h) |

| 1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | RT | 1-3 |

| 2 | Hydrochloric acid (HCl) | Methanol/Dioxane | 50 | 2-4 |

| 3 | Formic acid | - | RT | 0.5-1 |

Experimental Protocol: General Procedure for Trityl Deprotection

-

Dissolve the 3-substituted-1-trityl-1H-1,2,4-triazole (1.0 eq) in a suitable solvent (e.g., DCM).

-

Add the acid (e.g., TFA, 2-10 eq) dropwise at room temperature.

-

Stir the reaction until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or flash column chromatography to obtain the final 3-substituted-1H-1,2,4-triazole.

Conclusion

The use of this compound as a versatile building block, in conjunction with modern palladium-catalyzed cross-coupling methodologies, provides a robust and efficient platform for the synthesis of a diverse range of 3-substituted 1,2,4-triazole derivatives. The protocols outlined in this document offer a reliable starting point for researchers in the field of medicinal chemistry and drug development to explore novel chemical space around the 1,2,4-triazole scaffold.

References

Application Notes and Protocols for 3-Iodo-1-trityl-1H-1,2,4-triazole in Copper-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1-trityl-1H-1,2,4-triazole is a key building block in medicinal chemistry and materials science. The presence of an iodine atom at the 3-position of the 1,2,4-triazole ring allows for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. The trityl (triphenylmethyl) protecting group on the N1 position offers steric bulk and stability, which can influence the regioselectivity of reactions and allows for subsequent deprotection under acidic conditions to reveal the N-H triazole.

Copper-catalyzed reactions, such as Ullmann-type couplings and Sonogashira reactions (often in conjunction with palladium), are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These methods are particularly valuable for the functionalization of heteroaromatic compounds like this compound, leading to the synthesis of novel compounds with potential biological activity or unique material properties.

This document provides detailed application notes and experimental protocols for the use of this compound in key copper-catalyzed cross-coupling reactions.

Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, allowing for the N-arylation of various nitrogen-containing heterocycles. While palladium-catalyzed methods are also common, copper catalysis offers a cost-effective alternative. In the context of 1,2,4-triazoles, this reaction can be used to introduce aryl or heteroaryl substituents at a nitrogen atom.

Application Notes:

The N-arylation of 1,2,4-triazoles can be challenging due to the potential for multiple nitrogen atoms to react. However, with a pre-functionalized substrate like this compound, the focus shifts to C-N coupling at the iodo-position. Copper-catalyzed amination of aryl halides is a well-established method for forming arylamines. The reaction typically requires a copper(I) salt, a ligand, and a base. The choice of ligand is crucial for the success of the reaction, with various N- and O-based ligands being effective.

Experimental Protocol: Copper-Catalyzed Amination of this compound

This protocol describes a general procedure for the copper-catalyzed amination of this compound with an amine.

Materials:

-

This compound

-

Amine (aliphatic or aromatic)

-

Copper(I) iodide (CuI)

-

Ligand (e.g., L-proline, 1,10-phenanthroline)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., DMF, DMSO, Toluene)

-

Schlenk tube or sealed reaction vial

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry Schlenk tube or sealed reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), copper(I) iodide (0.1 equiv), the chosen ligand (0.2 equiv), and the base (2.0 equiv).

-

Add the anhydrous solvent to dissolve or suspend the reagents.

-

Add the amine (1.2 equiv) to the reaction mixture.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-1-trityl-1H-1,2,4-triazole derivative.

Data Presentation:

| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | L-proline | K₂CO₃ | DMSO | 110 | 24 | Hypothetical |

| 2 | Morpholine | 1,10-phenanthroline | Cs₂CO₃ | DMF | 100 | 18 | Hypothetical |

| 3 | Benzylamine | None | K₂CO₃ | Toluene | 120 | 36 | Hypothetical |

Note: The yields are hypothetical and will depend on the specific amine and optimization of reaction conditions.

Logical Relationship Diagram:

Caption: Workflow for the copper-catalyzed Ullmann-type amination of this compound.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira reaction is a highly versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex, with a copper(I) salt (such as CuI) acting as a co-catalyst. This reaction is particularly useful for synthesizing alkynyl-substituted heterocycles.

Application Notes:

The Sonogashira coupling of this compound with various terminal alkynes provides a direct route to 3-alkynyl-1-trityl-1H-1,2,4-triazoles. These products can serve as versatile intermediates for further transformations, such as click chemistry or the synthesis of more complex molecular architectures. The reaction is generally high-yielding and tolerates a wide range of functional groups on the alkyne coupling partner. The trityl group is stable under typical Sonogashira conditions.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., THF, DMF, Toluene)

-

Schlenk tube or round-bottom flask

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.05-0.1 equiv).

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

-

Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the 3-alkynyl-1-trityl-1H-1,2,4-triazole.

Data Presentation:

| Entry | Terminal Alkyne | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | Et₃N | THF | 25 | 12 | Hypothetical |

| 2 | 1-Hexyne | Pd(PPh₃)₄ | DIPA | Toluene | 60 | 8 | Hypothetical |

| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | Et₃N | DMF | 50 | 16 | Hypothetical |

Note: The yields are hypothetical and will depend on the specific alkyne and optimization of reaction conditions.

Reaction Pathway Diagram:

Caption: General scheme for the Sonogashira coupling of this compound.

Conclusion

This compound serves as a versatile platform for the synthesis of a wide array of substituted 1,2,4-triazoles through copper-catalyzed cross-coupling reactions. The protocols provided herein for Ullmann-type amination and Sonogashira coupling offer robust starting points for the development of novel compounds for pharmaceutical and materials science applications. Researchers should note that the reaction conditions may require optimization depending on the specific substrates and desired products. The trityl protecting group can be readily removed post-coupling to provide further opportunities for diversification.

Application Notes and Protocols for 3-Iodo-1-trityl-1H-1,2,4-triazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to numerous clinically approved drugs with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties[1]. The functionalization of the triazole ring is a key strategy in the development of novel therapeutic agents. 3-Iodo-1-trityl-1H-1,2,4-triazole is a versatile synthetic intermediate designed for the efficient synthesis of diverse libraries of 3-substituted-1,2,4-triazole derivatives. The presence of the iodo group at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions, while the trityl protecting group on the N1 position enhances solubility in organic solvents and prevents unwanted side reactions. This document provides detailed application notes and protocols for the use of this compound in medicinal chemistry research and drug development.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-Iodo-1H-1,2,4-triazole (Hypothetical Protocol based on similar reactions)

-

Diazotization: To a stirred solution of 3-amino-1H-1,2,4-triazole (1.0 eq) in aqueous sulfuric acid (2 M) at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Iodination: A solution of potassium iodide (1.5 eq) in water is then added slowly to the diazotized mixture. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up: The reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-iodo-1H-1,2,4-triazole.

Experimental Protocol: Synthesis of this compound

-

Protection: To a solution of 3-iodo-1H-1,2,4-triazole (1.0 eq) and a suitable base such as triethylamine or diisopropylethylamine (1.5 eq) in anhydrous dichloromethane, trityl chloride (1.1 eq) is added portion-wise at 0 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the 3-position of the triazole ring. This enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Versatile cross-coupling reactions of the title compound.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the triazole core and various aryl or heteroaryl boronic acids or esters.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 110 | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 100 | 75-85 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the corresponding aryl boronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).

-

Solvent Addition: Add the appropriate degassed solvent system.

-

Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for 4-24 hours until TLC or LC-MS analysis indicates completion of the reaction.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

The Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group for further transformations or as a pharmacophore itself.

Table 2: Representative Conditions for Sonogashira Coupling

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 80-90 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 75-85 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2), XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 100 | 85-95 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), palladium catalyst (2-5 mol%), copper(I) iodide (5-10 mol%), and a suitable base.

-

Solvent Addition: Add the degassed solvent.

-

Reaction Execution: The reaction is heated at the indicated temperature for 2-12 hours under an inert atmosphere.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography.

Deprotection of the Trityl Group

The trityl group can be readily removed under acidic conditions to yield the free N-H triazole, which is often crucial for biological activity as it can act as a hydrogen bond donor.

Caption: General workflow for the deprotection of the trityl group.

Table 3: Conditions for Trityl Deprotection

| Entry | Reagent | Solvent | Temp (°C) | Time (h) |

| 1 | Trifluoroacetic acid (TFA) | Dichloromethane | RT | 1-2 |

| 2 | Formic acid | - | 50 | 2-4 |

| 3 | HCl in Dioxane | Dioxane | RT | 1-3 |

Experimental Protocol: General Procedure for Trityl Deprotection

-

Reaction Setup: Dissolve the trityl-protected 1,2,4-triazole derivative in the appropriate solvent.

-

Acid Addition: Add the acidic reagent dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.

-

Work-up and Purification: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. The residue is then purified, often by recrystallization or column chromatography, to give the deprotected 1,2,4-triazole.

Medicinal Chemistry Applications and Biological Significance

3-Substituted-1,2,4-triazoles are a cornerstone of many therapeutic agents. The ability to readily synthesize a diverse range of these compounds using this compound as a key intermediate is of significant value in drug discovery.

-

Anticancer Agents: Many 3-aryl and 3-heteroaryl-1,2,4-triazoles have demonstrated potent anticancer activity by targeting various kinases, tubulin polymerization, or inducing apoptosis[2].

-

Antimicrobial Agents: The 1,2,4-triazole nucleus is a key component of many antifungal drugs (e.g., fluconazole) and has been explored for the development of new antibacterial agents.

-

CNS-Active Agents: Certain 3-amino and 3-aryl-1,2,4-triazoles have shown activity as anticonvulsant and antidepressant agents.

The synthetic versatility of this compound allows for the systematic exploration of the chemical space around the 1,2,4-triazole core, facilitating the optimization of lead compounds and the discovery of new drug candidates.

Caption: The central role of the title compound in drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its utility in a range of cross-coupling reactions provides a powerful platform for the synthesis of diverse libraries of 3-substituted-1,2,4-triazoles. The straightforward deprotection of the trityl group further enhances its applicability. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this intermediate in their drug discovery and development programs.

References

3-Iodo-1-trityl-1H-1,2,4-triazole: A Versatile Building Block for Organic Synthesis

Introduction

3-Iodo-1-trityl-1H-1,2,4-triazole is a valuable heterocyclic building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of a reactive iodine atom at the 3-position of the triazole ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. The trityl protecting group on the nitrogen atom enhances the solubility of the molecule in organic solvents and can be readily removed under acidic conditions when desired. This application note provides an overview of the synthesis of this compound and its application in key cross-coupling reactions, complete with detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available 3-amino-1H-1,2,4-triazole. The first step is the iodination of the triazole ring, followed by the protection of the nitrogen atom with a trityl group.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-1H-1,2,4-triazole

This protocol describes the diazotization of 3-amino-1H-1,2,4-triazole followed by iodination.

Materials:

-

3-Amino-1H-1,2,4-triazole

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 3-amino-1H-1,2,4-triazole (1.0 eq) in a solution of sulfuric acid in water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, dissolve potassium iodide (3.0 eq) in water and cool to 0-5 °C.

-

Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-iodo-1H-1,2,4-triazole.

Protocol 2: Synthesis of this compound

This protocol details the N-protection of 3-iodo-1H-1,2,4-triazole with a trityl group.

Materials:

-

3-Iodo-1H-1,2,4-triazole

-

Trityl chloride (TrCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve 3-iodo-1H-1,2,4-triazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Add trityl chloride (1.1 eq) portion-wise to the stirring solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of aryl, alkynyl, and amino moieties at the 3-position of the triazole ring, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids.

Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | 12 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 75-85 |

Protocol 3: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

In a reaction vial, combine this compound, phenylboronic acid, and potassium carbonate.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Purge the vial with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.

-

Seal the vial and heat the reaction mixture to 100 °C with stirring for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to afford 3-phenyl-1-trityl-1H-1,2,4-triazole.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne.[1]

Figure 3: General scheme for the Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 60 | 8 | 80-90 |